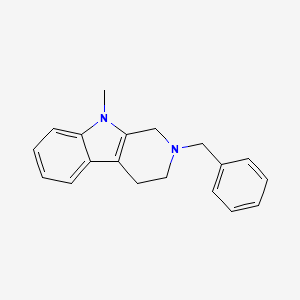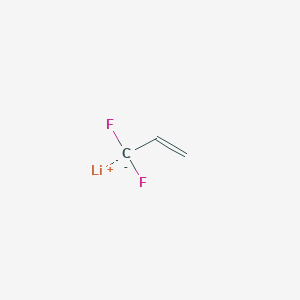
Glycylglycyl-N-(hydroxymethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-N-(hydroxymethyl)glycinamide is a compound with the molecular formula C7H14N4O4. It is a derivative of glycinamide and is characterized by the presence of glycylglycine and a hydroxymethyl group attached to the glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N-(hydroxymethyl)glycinamide typically involves the reaction of glycylglycine with formaldehyde and glycinamide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product . The reaction can be represented as follows:
[ \text{Glycylglycine} + \text{Formaldehyde} + \text{Glycinamide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-N-(hydroxymethyl)glycinamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation yields carboxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Glycylglycyl-N-(hydroxymethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein and peptide research.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various biochemical reagents and materials.
Mechanism of Action
The mechanism of action of Glycylglycyl-N-(hydroxymethyl)glycinamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with target molecules, facilitating binding and activity. The compound may also act as a substrate for enzymes involved in peptide synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide of glycine, used as a buffer in biological systems.
Glycinamide: A derivative of glycine, used in various biochemical applications.
Uniqueness
Glycylglycyl-N-(hydroxymethyl)glycinamide is unique due to the presence of both glycylglycine and a hydroxymethyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
65621-94-5 |
|---|---|
Molecular Formula |
C7H14N4O4 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-amino-N-[2-[[2-(hydroxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C7H14N4O4/c8-1-5(13)9-2-6(14)10-3-7(15)11-4-12/h12H,1-4,8H2,(H,9,13)(H,10,14)(H,11,15) |
InChI Key |
AIZAONPGGARFNM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NCC(=O)NCC(=O)NCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


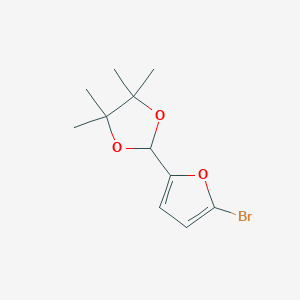
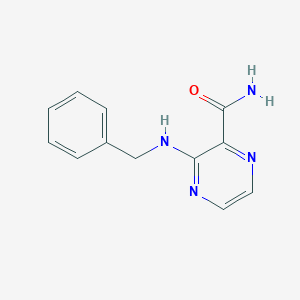

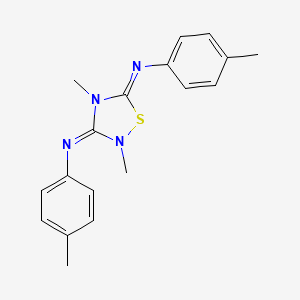
![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
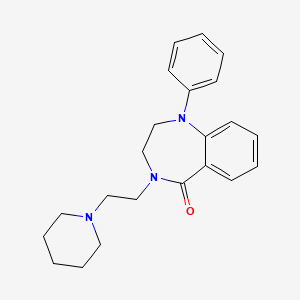
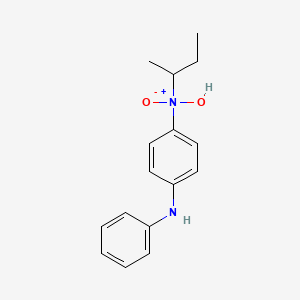
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)

